molecular formula C24H25N3O7 B4977858 [2-(3-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)-2-(2-methylpropoxycarbonylamino)propanoate

[2-(3-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)-2-(2-methylpropoxycarbonylamino)propanoate

Cat. No.: B4977858
M. Wt: 467.5 g/mol
InChI Key: LTUUPJDBPAHEHZ-UHFFFAOYSA-N
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Description

[2-(3-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)-2-(2-methylpropoxycarbonylamino)propanoate is a complex organic compound that features both nitrophenyl and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)-2-(2-methylpropoxycarbonylamino)propanoate typically involves multi-step organic reactions. The initial step often includes the formation of the indole moiety, followed by the introduction of the nitrophenyl group. The final step involves the esterification process to form the complete compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalysts and solvents can enhance the efficiency of the synthesis process, making it viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(3-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)-2-(2-methylpropoxycarbonylamino)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(3-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)-2-(2-methylpropoxycarbonylamino)propanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indole moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    3-Nitrosalicylic acid: A nitro-substituted salicylic acid derivative.

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

Uniqueness

What sets [2-(3-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)-2-(2-methylpropoxycarbonylamino)propanoate apart is its combination of nitrophenyl and indole moieties, which confer unique reactivity and interaction profiles. This dual functionality allows for a broader range of applications and makes it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)-2-(2-methylpropoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O7/c1-15(2)13-34-24(30)26-21(11-17-12-25-20-9-4-3-8-19(17)20)23(29)33-14-22(28)16-6-5-7-18(10-16)27(31)32/h3-10,12,15,21,25H,11,13-14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUUPJDBPAHEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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